molecular formula C18H21N5S B12242830 2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B12242830
M. Wt: 339.5 g/mol
InChI Key: KOJGOWPNYXKGSJ-UHFFFAOYSA-N
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Description

2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiazole ring fused with a piperazine ring, which is further substituted with a trimethylpyrimidine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Substitution: The benzothiazole intermediate is then reacted with piperazine in the presence of a base such as sodium hydride or potassium carbonate to form the piperazinyl-benzothiazole derivative.

    Introduction of the Trimethylpyrimidine Group: Finally, the piperazinyl-benzothiazole is reacted with 2,5,6-trimethylpyrimidine-4-bromide under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any nitro or carbonyl groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial, antiviral, and anticancer therapies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the benzothiazole and piperazine rings, along with the trimethylpyrimidine group, suggests that it may exhibit significant biological activity, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to the modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,5-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
  • 2-[4-(2,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
  • 2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole

Uniqueness

Compared to similar compounds, 2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole stands out due to the specific positioning and number of methyl groups on the pyrimidine ring. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H21N5S/c1-12-13(2)19-14(3)20-17(12)22-8-10-23(11-9-22)18-21-15-6-4-5-7-16(15)24-18/h4-7H,8-11H2,1-3H3

InChI Key

KOJGOWPNYXKGSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4S3)C)C

Origin of Product

United States

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